molecular formula C12H12N2 B8366121 3-(2-Methylbenzyl)pyridazine

3-(2-Methylbenzyl)pyridazine

Cat. No. B8366121
M. Wt: 184.24 g/mol
InChI Key: LBKJHNZLIAFSBE-UHFFFAOYSA-N
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Patent
US04067723

Procedure details

A solution of 3-chloro-6-(2-methylbenzyl)pyridazine (34 g.) in ethanol (370 ml.) containing aqueous ammonium hydroxide solution (s.g. 0.880; 38 ml.) was treated with hydrogen in the presence of palladium on charcoal (5% Pd) at ambient temperature and normal atmospheric pressure for 1.5 hours. After filtration, the filtrate was evaporated to dryness and the residue extracted with chloroform (3 × 100 ml.). The chloroform solution was washed with water, dried over magnesium sulphate and evaporated to dryness. The light brown solid thus obtained was triturated with n-hexane to give 3-(2-methylbenzyl)pyridazine (26 g.), m.p. 88°-89° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[CH3:15])=[CH:6][CH:7]=1.[OH-].[NH4+].[H][H]>C(O)C.[Pd]>[CH3:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH2:8][C:5]1[N:4]=[N:3][CH:2]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)CC1=C(C=CC=C1)C
Name
Quantity
38 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
370 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with chloroform (3 × 100 ml.)
WASH
Type
WASH
Details
The chloroform solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The light brown solid thus obtained
CUSTOM
Type
CUSTOM
Details
was triturated with n-hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=C(CC=2N=NC=CC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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